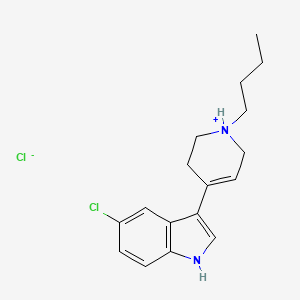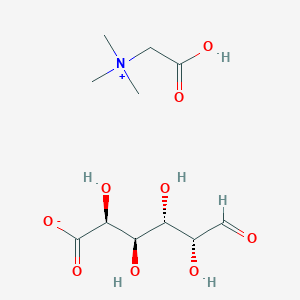
Betaine D-galacturonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of betaine D-galacturonate typically involves the reaction of betaine with D-galacturonic acid under controlled conditions. One common method is to dissolve both compounds in water and allow them to react at a specific pH and temperature. The reaction can be catalyzed by acids or bases, depending on the desired reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve the extraction of betaine from natural sources such as sugar beets, followed by its reaction with D-galacturonic acid derived from pectin-rich agricultural residues. Advanced techniques such as accelerated solvent extraction and solid-phase extraction can be used to isolate and purify the compounds before they are combined .
Analyse Chemischer Reaktionen
Types of Reactions: Betaine D-galacturonate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of various oxidation products.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially altering its chemical structure and properties.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, leading to the formation of new derivatives of this compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or aldehydes, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Betaine D-galacturonate has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound’s role in cellular osmoregulation and methylation processes makes it valuable for studying cellular functions and metabolic pathways.
Wirkmechanismus
Betaine D-galacturonate exerts its effects through several mechanisms:
Methylation: Betaine acts as a methyl group donor, participating in the methylation of homocysteine to form methionine.
Osmoregulation: Betaine helps maintain cellular hydration and protects cells from osmotic stress by acting as an osmolyte.
Neuroprotection: Betaine modulates the uptake of gamma-aminobutyric acid (GABA) by the GABA transporter, providing neuroprotection against excitotoxicity.
Vergleich Mit ähnlichen Verbindungen
Betaine D-galacturonate can be compared with other similar compounds, such as:
Betaine hydrochloride: A commonly used form of betaine with similar methylation and osmoregulatory properties.
D-galacturonic acid: The precursor of this compound, which plays a key role in pectin catabolism and has various industrial applications.
2-Keto-3-deoxy-galactonate:
Eigenschaften
CAS-Nummer |
93778-40-6 |
|---|---|
Molekularformel |
C11H21NO9 |
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
carboxymethyl(trimethyl)azanium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O7.C5H11NO2/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-6(2,3)4-5(7)8/h1-5,8-11H,(H,12,13);4H2,1-3H3/t2-,3+,4+,5-;/m0./s1 |
InChI-Schlüssel |
NTRGSJJAAMSXHU-RMTXHFLUSA-N |
Isomerische SMILES |
C[N+](C)(C)CC(=O)O.C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O |
Kanonische SMILES |
C[N+](C)(C)CC(=O)O.C(=O)C(C(C(C(C(=O)[O-])O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


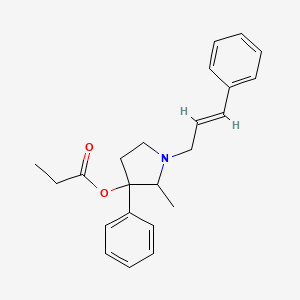
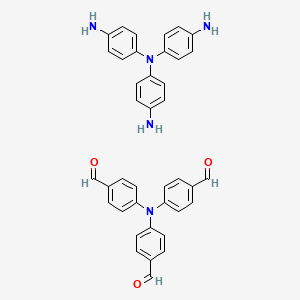
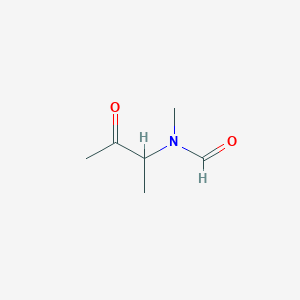
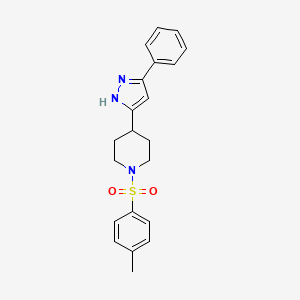
![[4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide](/img/structure/B13791896.png)
![5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13791906.png)
![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate](/img/structure/B13791908.png)
![ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate](/img/structure/B13791910.png)
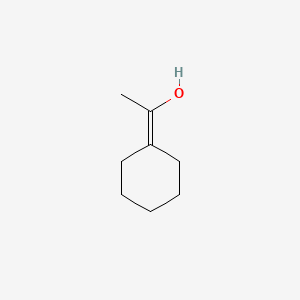
![6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B13791915.png)
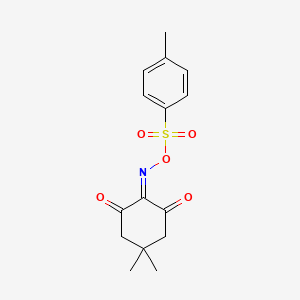
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791929.png)
